Cmp-2-keto-3-deoxy-octulosonic acid
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Overview
Description
Cmp-2-Keto-3-Deoxy-Octulosonic Acid is a compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is a sugar derivative that is essential for the structural integrity and function of bacterial cell walls .
Preparation Methods
Chemical Reactions Analysis
Cmp-2-Keto-3-Deoxy-Octulosonic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cmp-2-Keto-3-Deoxy-Octulosonic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of bacterial cell wall biosynthesis and function.
Medicine: It is investigated for its potential as a target for antibacterial agents.
Industry: It is used in the production of lipopolysaccharides for research and diagnostic purposes
Mechanism of Action
The mechanism of action of Cmp-2-Keto-3-Deoxy-Octulosonic Acid involves its role as a substrate for the enzyme Kdo cytidyltransferase. This enzyme catalyzes the formation of CMP-Kdo, which is then incorporated into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets and pathways involved include the activation of the sugar-hydroxyl group and the correct positioning of the substrates by magnesium ions .
Comparison with Similar Compounds
Cmp-2-Keto-3-Deoxy-Octulosonic Acid is similar to other sugar derivatives like CMP-5-N-acetylneuraminic acid and CMP-acylneuraminate. it is unique in its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria . Other similar compounds include:
- CMP-5-N-acetylneuraminic acid
- CMP-acylneuraminate
This compound stands out due to its specific function and importance in bacterial cell wall integrity and function.
Properties
Molecular Formula |
C17H26N3O15P |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H26N3O15P/c18-9-1-2-20(16(29)19-9)14-12(26)11(25)8(33-14)5-32-36(30,31)35-17(15(27)28)3-6(22)10(24)13(34-17)7(23)4-21/h1-2,6-8,10-14,21-26H,3-5H2,(H,27,28)(H,30,31)(H2,18,19,29)/t6-,7-,8-,10-,11-,12-,13-,14-,17-/m1/s1 |
InChI Key |
YWWJKULNWGRYAS-UOVSKDHASA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |
Synonyms |
CMP-KDO cytidine-5'-monophosphate-3-deoxy-manno-octulosonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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